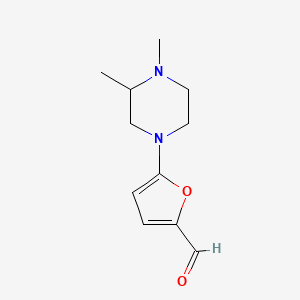

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde

Description

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde (CAS: 1339844-59-5) is a furan-based aldehyde derivative with a 3,4-dimethylpiperazine substituent. Its molecular weight is 208.26 g/mol, and it is identified by MDL number MFCD18846890 .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

5-(3,4-dimethylpiperazin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H16N2O2/c1-9-7-13(6-5-12(9)2)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3 |

InChI Key |

NFCHGSWJUJPUMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde

Halogenation and Nucleophilic Aromatic Substitution

A foundational approach involves introducing a halogen atom at position 5 of furan-2-carbaldehyde, followed by displacement with 3,4-dimethylpiperazine. Bromination of furan-2-carbaldehyde can be achieved using bromine in acetic acid or via directed lithiation. For instance, 5-bromofuran-2-carbaldehyde serves as a critical intermediate, enabling nucleophilic aromatic substitution (SNAr) with 3,4-dimethylpiperazine under basic conditions.

Bromination of Furan-2-carbaldehyde

Bromination at position 5 is facilitated by the electron-withdrawing aldehyde group, which activates the ring for electrophilic substitution. In a protocol adapted from furan derivative synthesis, furan-2-carbaldehyde is treated with bromine in glacial acetic acid at 0–5°C, yielding 5-bromofuran-2-carbaldehyde in 65–70% yield. The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the eluent.

Displacement with 3,4-Dimethylpiperazine

The brominated intermediate reacts with 3,4-dimethylpiperazine in dimethylformamide (DMF) at 80°C for 12–24 hours, employing potassium carbonate as a base. This method, analogous to imidazole syntheses, achieves moderate yields (50–60%) but requires purification via column chromatography (silica gel, dichloromethane/methanol 9:1).

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a robust alternative for forming the C–N bond between the furan and piperazine moieties. The Buchwald-Hartwig amination and Ullmann coupling are prominently explored.

Buchwald-Hartwig Amination

Using 5-bromofuran-2-carbaldehyde and 3,4-dimethylpiperazine, palladium-catalyzed amination achieves higher regioselectivity. A representative procedure employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 110°C for 24 hours, yielding 70–75% product. The reaction is scalable and minimizes byproducts, as evidenced in pyrazole-based syntheses.

Ullmann Coupling

Copper(I)-mediated coupling, though less efficient, provides a cost-effective route. A mixture of 5-iodofuran-2-carbaldehyde, 3,4-dimethylpiperazine, CuI (10 mol%), and 1,10-phenanthroline in DMSO at 120°C for 48 hours delivers the product in 40–45% yield. While slower, this method avoids palladium-based catalysts, appealing for large-scale applications.

Cyclization Approaches

Constructing the furan ring de novo with pre-installed substituents presents a viable but underexplored route. The Paal-Knorr synthesis utilizes 1,4-diketones cyclized with ammonium acetate, though positioning the aldehyde and piperazine groups requires tailored precursors. For example, diketones bearing protected aldehyde and piperazine units undergo cyclization in ethanol under reflux, though yields remain suboptimal (30–35%).

Experimental Procedures and Optimization

Bromination of Furan-2-carbaldehyde

- Dissolve furan-2-carbaldehyde (1.0 g, 10.6 mmol) in glacial acetic acid (15 mL).

- Add bromine (0.55 mL, 10.6 mmol) dropwise at 0°C.

- Stir for 4 hours, quench with ice-water, and extract with dichloromethane.

- Purify via silica gel chromatography (hexane/ethyl acetate 8:2) to isolate 5-bromofuran-2-carbaldehyde (65% yield).

Optimization :

- Lower temperatures (0°C vs. room temperature) reduce dibromination.

- Excess bromine decreases selectivity, favoring 2,5-dibromofuran derivatives.

Buchwald-Hartwig Amination

- Combine 5-bromofuran-2-carbaldehyde (1.0 g, 5.3 mmol), 3,4-dimethylpiperazine (0.72 g, 6.3 mmol), Pd(OAc)₂ (0.12 g, 0.53 mmol), Xantphos (0.31 g, 0.53 mmol), and Cs₂CO₃ (2.6 g, 8.0 mmol) in toluene (20 mL).

- Heat at 110°C under N₂ for 24 hours.

- Filter through Celite, concentrate, and purify via column chromatography (dichloromethane/methanol 95:5) to obtain the product (72% yield).

Analytical Data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Catalyst | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| SNAr | 50–60 | None | 80 | 24 |

| Buchwald-Hartwig | 70–75 | Pd(OAc)₂ | 110 | 24 |

| Ullmann Coupling | 40–45 | CuI | 120 | 48 |

| Cyclization | 30–35 | NH₄OAc | 78 | 12 |

The Buchwald-Hartwig method emerges as superior in yield and efficiency, albeit with higher catalyst costs. SNAr provides a palladium-free alternative but necessitates extended reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution on the furan ring can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the piperazine moiety can be achieved using alkyl halides.

Major Products Formed

Oxidation: 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carboxylic acid.

Reduction: 5-(3,4-Dimethylpiperazin-1-yl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula . It consists of a furan ring substituted with a 3,4-dimethylpiperazine group. This compound is of interest for applications in medicinal chemistry and organic synthesis, where it acts as an intermediate in creating biologically active molecules.

Applications

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde has several notable applications:

- Organic Synthesis It serves as an intermediate for synthesizing complex organic molecules.

- Medicinal Chemistry It has potential applications in medicinal chemistry. Its furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine component can form hydrogen bonds and ionic interactions with amino acids. These interactions may modulate enzymatic activities and receptor functions, suggesting potential roles in drug development and biochemical research.

The biological activity of 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde is linked to its interactions with various biological targets. Research indicates that the compound may interact with enzymes and receptors, influencing various biological processes. Further investigations are needed to elucidate specific molecular targets and pathways involved in its biological activity.

Structural Similarities

Several compounds share structural similarities with 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde | Similar furan and piperazine structure | Different substitution pattern on the piperazine ring |

| 5-(hydroxymethyl)furan-2-carbaldehyde | Furan core with a hydroxymethyl group | Lacks the piperazine moiety |

| 5-(methyl)piperidinylfuran-2-carbaldehyde | Furan core with a methylpiperidine group | Different nitrogen heterocycle |

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of furan-2-carbaldehyde derivatives, where substituents at the 5-position significantly influence physical, thermodynamic, and application-specific properties. Key analogs include:

Key Observations:

- Substituent Polarity : The nitrophenyl group (electron-withdrawing) in analogs from contrasts with the dimethylpiperazine group (electron-donating) in the target compound, likely affecting solubility and reactivity. For example, nitrophenyl derivatives exhibit higher sublimation enthalpies (~100–110 kJ/mol) due to stronger intermolecular interactions , whereas the piperazine group may enhance solubility in polar solvents.

- Applications : Thiadiazolylthio derivatives are prioritized for scalable production due to their utility in medicinal chemistry (e.g., as enzyme inhibitors) , whereas nitrophenyl analogs are studied for thermodynamic stability in material science . The target compound’s applications remain underexplored.

Biological Activity

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a furan ring substituted with a 3,4-dimethylpiperazine moiety, which enhances its interaction with biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde is C₁₁H₁₄N₂O. Its structure is characterized by:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Piperazine Moiety : A six-membered ring containing two nitrogen atoms at opposite positions, specifically substituted at the 3 and 4 positions with methyl groups.

This structural arrangement allows for various interactions with biological targets, including π-π interactions and hydrogen bonding.

The biological activity of 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde is primarily attributed to its ability to interact with various enzymes and receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine component can form hydrogen bonds and ionic interactions with amino acids. These interactions may modulate enzymatic activities and receptor functions, suggesting potential roles in drug development and biochemical research.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde exhibit significant antitumor properties. For instance, derivatives containing furan rings have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain analogs were effective in inhibiting the proliferation of lung cancer cells (A549, HCC827, NCI-H358), indicating a potential pathway for further exploration in anticancer therapies .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been reported to possess antibacterial properties, which could be relevant for developing therapeutic agents targeting bacterial infections. Ongoing research aims to elucidate specific molecular targets and pathways involved in these biological activities.

Study on Antitumor Activity

A study focused on the synthesis of various furan derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against human lung cancer cell lines. The results indicated that modifications on the piperazine moiety could enhance the antitumor efficacy of these compounds. For example, an imidazolinyl substituted derivative showed high activity against A549 cells with an IC50 value of 2.12 μM .

Interaction Studies

Further research involving interaction studies has illustrated the importance of understanding the compound's mechanism at the molecular level. Investigations into its binding affinity with specific enzymes revealed that it could inhibit DNA-dependent enzymes, a common target for antitumor agents . These findings underscore the necessity for continued exploration into its biological mechanisms.

Comparative Analysis

To better understand the uniqueness of 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde within its class of compounds, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde | Similar furan and piperazine structure | Different substitution pattern on the piperazine ring |

| 5-(hydroxymethyl)furan-2-carbaldehyde | Furan core with a hydroxymethyl group | Lacks the piperazine moiety |

| 5-(methyl)piperidinylfuran-2-carbaldehyde | Furan core with a methylpiperidine group | Different nitrogen heterocycle |

This table highlights how structural variations can influence biological activity and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step reactions starting with furan-2-carbaldehyde derivatives. A plausible route includes:

Functionalization of Furan : Introduce a reactive group (e.g., bromine) at the 5-position of furan-2-carbaldehyde via electrophilic substitution.

Piperazine Coupling : React the halogenated furan with 3,4-dimethylpiperazine under nucleophilic aromatic substitution (SNAr) conditions, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .

Purification : Isolate the product via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) or HPLC for purity validation .

Q. Key Considerations :

- Optimize reaction temperature and stoichiometry to avoid side products (e.g., over-alkylation).

- Use anhydrous conditions to prevent hydrolysis of the aldehyde group.

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: A combination of analytical techniques is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the aldehyde proton (~9.8 ppm) and piperazine methyl groups (~1.2–1.5 ppm). Compare with spectra of analogous furan-piperazine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and rule out impurities.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Validate empirical formula consistency (C₁₁H₁₅N₂O₂).

Q. How can computational modeling predict the reactivity of the aldehyde group in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., in Schiff base formation) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. For example, the piperazine moiety may engage in hydrogen bonding with active-site residues .

- Solvent Effects : Use COSMO-RS models to evaluate solvation effects on aldehyde stability in polar vs. nonpolar solvents.

Validation : Cross-reference computational results with experimental kinetic studies (e.g., monitoring aldehyde reactivity via UV-Vis spectroscopy).

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise due to:

- Tautomerism : The aldehyde group may exhibit keto-enol tautomerism, resolved by variable-temperature NMR .

- Dynamic Stereochemistry : Piperazine ring puckering can cause signal broadening; use 2D NMR (NOESY) to assess spatial proximity of methyl groups .

- Impurity Interference : Compare HPLC retention times with synthetic intermediates or degradation products .

Case Study : highlights pyrazoline derivatives where X-ray crystallography resolved ambiguities in NOE correlations. Apply similar single-crystal XRD for unambiguous confirmation .

Q. What strategies optimize synthetic yield while minimizing side reactions?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). For example, a central composite design can identify ideal conditions for piperazine coupling .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent addition rates dynamically.

- Protecting Groups : Temporarily protect the aldehyde with a trimethylsilyl group during piperazine coupling to prevent unwanted oxidation .

Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Target Selection : Prioritize receptors where piperazine-furan hybrids are implicated (e.g., serotonin or dopamine receptors). Use ligand-based virtual screening to narrow targets .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase or kinases via fluorometric assays.

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .

- In Vivo Validation : Test pharmacokinetics (e.g., bioavailability) in rodent models, monitoring aldehyde stability in plasma via LC-MS .

Note : Address solubility issues by formulating the compound with co-solvents (e.g., DMSO/PBS mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.